4-(Isobutylthio)phenylboronic acid
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Overview
Description
4-(Isobutylthio)phenylboronic acid is a chemical compound with the CAS Number: 1217500-97-4 . It has a molecular weight of 210.1 and its IUPAC name is 4-(isobutylsulfanyl)phenylboronic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H15BO2S/c1-8(2)7-14-10-5-3-9(4-6-10)11(12)13/h3-6,8,12-13H,7H2,1-2H3 . This indicates the molecular structure of the compound.Physical and Chemical Properties Analysis
This compound is a solid . It has a density of 1.1±0.1 g/cm³ . The boiling point is 359.6±44.0 °C at 760 mmHg . The compound has a flash point of 171.3±28.4 °C .Scientific Research Applications
1. Pharmaceutical and Chemical Engineering Applications
Phenylboronic acid derivatives, including 4-(Isobutylthio)phenylboronic acid, have significant applications in pharmaceutical and chemical engineering. They are utilized in self-regulated insulin delivery, tissue engineering, and sensor systems due to their ability to form reversible complexes with compounds like saccharides, glycolipids, and glycoproteins (Chu Liang-yin, 2006).
2. Catalysis in Organic Synthesis
This compound plays a role in catalyzing dehydrative condensation between carboxylic acids and amines, which is crucial in organic synthesis, particularly in peptide bond formation and dipeptide synthesis (Ke Wang, Yanhui Lu, K. Ishihara, 2018).
3. Bioimaging and Photodynamic Therapy
This compound derivatives have been used for constructing nanorods for the specific and efficient imaging of cell surface markers like sialic acids. These nanorods offer benefits in fluorescence stability, biocompatibility, and photodynamic therapy (Ting Li, Yang Liu, 2021).
4. Enhancing Chemiluminescence in Biochemical Analysis
They enhance the light emission in chemiluminescent reactions, such as those involving luminol and peroxidase, thus finding utility in biochemical analysis and diagnostics (L. Kricka, X. Ji, 1995).
5. Synthesis of Functionalized Compounds
These compounds are important intermediates in the synthesis of various functionalized organic molecules, exhibiting features like low toxicity and good thermal stability, which are crucial in industrial chemistry (Zhang Da, 2015).
6. Construction of Supramolecular Assemblies
Phenylboronic acids are integral in designing supramolecular assemblies due to their hydrogen bonding capabilities, aiding in the construction of novel materials with specific physical and chemical properties (V. Pedireddi, N. Seethalekshmi, 2004).
7. Glucose-Responsive Drug Delivery Systems
Their ability to respond to glucose levels makes them ideal for constructing glucose-responsive materials, particularly in insulin delivery systems. This application is significant in diabetes management (Rujiang Ma, Linqi Shi, 2014).
8. Bio-Application in Diagnostic and Therapeutic Technologies
The unique chemistry of phenylboronic acids, including their interaction with glucose and sialic acid, is exploited in the fabrication of diagnostic tools and drug delivery systems (Tianyu Lan, Qianqian Guo, 2019).
Safety and Hazards
Mechanism of Action
- Specifically, 4-(Isobutylthio)phenylboronic acid serves as an organoboron reagent that undergoes transmetalation with Pd during the reaction .
Target of Action
Mode of Action
Biochemical Pathways
Properties
IUPAC Name |
[4-(2-methylpropylsulfanyl)phenyl]boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BO2S/c1-8(2)7-14-10-5-3-9(4-6-10)11(12)13/h3-6,8,12-13H,7H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROAGXTNYXGUULT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)SCC(C)C)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50675222 |
Source
|
Record name | {4-[(2-Methylpropyl)sulfanyl]phenyl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50675222 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1217500-97-4 |
Source
|
Record name | B-[4-[(2-Methylpropyl)thio]phenyl]boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1217500-97-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | {4-[(2-Methylpropyl)sulfanyl]phenyl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50675222 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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